4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid
Description
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-10(2,3)16-9(14)11(8(12)13)4-6-15-7-5-11/h4-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJCPUUNYFEPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036922-77-6 | |
| Record name | 4-[(tert-butoxy)carbonyl]oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid typically involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using strong acids such as hydrochloric acid or trifluoroacetic acid.
Esterification: Requires an alcohol and a catalyst such as sulfuric acid.
Reduction: Commonly uses reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Tetrahydro-2H-pyran-4-carboxylic acid.
Esterification: Esters of tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: Tetrahydro-2H-pyran-4-methanol.
Scientific Research Applications
Structure and Composition
4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid has the molecular formula and a molecular weight of approximately 228.29 g/mol. The compound features a tetrahydropyran ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group on the amino function. Its structural characteristics contribute to its solubility in water and various organic solvents, making it suitable for diverse applications in chemical synthesis.
Pharmaceutical Intermediate
One of the primary applications of this compound is as an intermediate in pharmaceutical synthesis. It is utilized in the production of various bioactive compounds, particularly those involving amino acids and peptide synthesis. Its Boc-protected amino group allows for selective reactions while minimizing side reactions during the synthesis process .
Synthesis of Bioactive Molecules
The compound has been employed in synthesizing several bioactive molecules, including:
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics .
- Anticancer Drugs : Studies have shown that certain derivatives can inhibit cancer cell proliferation, suggesting their utility in cancer therapeutics .
Case Study: Synthesis of Antimicrobial Compounds
A study demonstrated the synthesis of novel antimicrobial agents using this compound as a key intermediate. The research involved modifying the carboxylic acid functionality to enhance antimicrobial efficacy against resistant bacterial strains. The synthesized compounds were tested against various pathogens, showing promising results in inhibiting growth .
Biochemical Applications
The compound's solubility and stability make it suitable for biochemical studies, particularly in enzyme inhibition assays and receptor binding studies. Its ability to form stable complexes with biological targets facilitates research into drug-receptor interactions.
Case Study: Enzyme Inhibition Studies
In one notable study, researchers used this compound to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. The findings indicated that modifications to the Boc group could significantly alter the inhibition profile, providing insights into structure-activity relationships crucial for drug design .
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid involves the cleavage of the tert-butoxycarbonyl group under acidic conditions, releasing the active carboxylic acid . This process is crucial in organic synthesis, where the compound acts as a protecting group for carboxylic acids, preventing unwanted reactions during multi-step synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 4-[(tert-butoxy)carbonyl]oxane-4-carboxylic acid, enabling comparative analysis of their properties and applications.
Table 1: Structural and Functional Comparison
Structural Analysis
- Core Ring Systems: The oxane ring in the parent compound provides rigidity and stereochemical control, advantageous in scaffold design . In contrast, cyclohexane-based analogs (e.g., 4-(((Boc)amino)methyl)cyclohexanecarboxylic acid) offer greater conformational flexibility, which may influence binding interactions in drug discovery . The imidazole derivatives (e.g., from ) lack a cyclic ether but incorporate heteroaromatic cores, enhancing their utility in peptide activation and protection .
Functional Groups :
- The Boc group is a common feature across all compounds, enabling reversible amine protection. However, its placement varies: on the oxane ring (parent compound), tetrahydropyridine (), or linear/cyclohexane backbones ().
- Carboxylic acid moieties facilitate conjugation or further derivatization, critical in prodrug design or bioconjugation .
Physicochemical Properties
- Molecular Weight and Purity: The oxane-based compounds (parent and tetrahydropyridine analog) share identical molecular weights (311.4 g/mol) and formulas (C₁₆H₂₅NO₅), indicating isomeric or stereochemical differences .
Research Findings and Trends
Synthetic Utility :
- The parent compound’s oxane-Boc-carboxylic acid architecture is frequently used in fragment-based drug discovery, where its stereochemistry aids in optimizing target binding .
- Imidazole derivatives () demonstrate superior reactivity in peptide coupling, attributed to their electron-deficient aromatic cores .
Emerging Comparisons :
- Recent studies highlight the oxane scaffold’s superiority over cyclohexane analogs in aqueous solubility, a critical factor in bioavailability .
Biological Activity
4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid, a compound with the molecular formula and a molecular weight of approximately 245.275 g/mol, is gaining attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a tert-butoxycarbonyl (Boc) protective group, which enhances the stability of the amine functionality. This structural feature is crucial for its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound. The compound has shown promising results against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Table 1: Antimicrobial Activity Data
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have also explored the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HT-29 (Colon Cancer) | 30 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It could also modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of oxane carboxylic acids, including the target compound. Results indicated significant activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .
- Anticancer Research : Another research article highlighted the effects of this compound on cancer cell lines, demonstrating that it induces apoptosis through caspase activation pathways. The study concluded that further investigation into its mechanism could lead to novel cancer therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group, followed by ring-closing reactions to form the oxane (tetrahydropyran) ring. For example, Boc-protected intermediates are prepared using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Cyclization is achieved via acid-catalyzed or thermal conditions. Post-synthesis purification often involves column chromatography or recrystallization .
- Key Characterization : Confirm success using -NMR (e.g., tert-butyl protons at ~1.4 ppm), IR (C=O stretch at ~1700 cm), and LC-MS (molecular ion peak at 244.29 g/mol) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319). Work in a fume hood to prevent inhalation (H335). Waste must be segregated and disposed via certified hazardous waste services, as improper disposal risks environmental contamination. Emergency measures include rinsing affected areas with water for 15 minutes and seeking medical attention .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies tert-butyl (9H, singlet) and oxane ring protons (e.g., axial/equatorial H at 3.5–4.5 ppm). -NMR confirms carbonyl carbons (Boc C=O at ~155 ppm, carboxylic acid C=O at ~170 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (244.29 g/mol) and fragmentation patterns .
- HPLC : Purity >95% is standard; use C18 columns with UV detection at 210–254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodological Answer : Cross-validate using complementary techniques. For instance, if NMR signals overlap, employ 2D-COSY or HSQC to assign protons and carbons. Compare with analogs like 4-[(Boc-amino)piperidine-4-carboxylic acid (CAS 252720-31-3), which shares similar Boc and carboxylic acid motifs . If LC-MS shows impurities, optimize gradient elution or use preparative HPLC .
Q. What strategies optimize stability during long-term storage?
- Methodological Answer : Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the Boc group. Monitor degradation via periodic TGA (thermal stability up to 200°C) and DSC (glass transition analysis). Avoid prolonged exposure to light, as UV can cleave the Boc moiety .
Q. How is computational modeling applied to study its reactivity or interactions?
- Methodological Answer : Use DFT (Density Functional Theory) to model steric effects of the tert-butyl group on ring conformation. Molecular docking (e.g., AutoDock Vina) with the InChIKey
RAENIWWUAIMXSI-UHFFFAOYSA-Npredicts binding affinity to biological targets like enzymes or receptors. Solubility parameters can be estimated via COSMO-RS .
Q. What methodologies address low yields in Boc-deprotection steps?
- Methodological Answer : Optimize acidic conditions (e.g., TFA in DCM at 0°C) to minimize side reactions. Monitor deprotection kinetics via in-situ IR or -NMR. If carbamate byproducts form, introduce scavengers like triisopropylsilane. Compare with Boc removal in structurally related compounds (e.g., tetrahydroquinoline derivatives) for procedural insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
